1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole
Description
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole is a heterocyclic compound featuring a benzodiazole (benzimidazole) core substituted with an ethyl group at the 1-position and a 4-(4-methoxybenzoyl)piperazinyl moiety at the 2-position.
For example, piperazinyl-benzodiazoles are associated with antiviral activity against herpesviruses , and triazole-containing azoles (e.g., posaconazole) are established antifungals .
Properties
Molecular Formula |
C21H24N4O2 |
|---|---|
Molecular Weight |
364.4 g/mol |
IUPAC Name |
[4-(1-ethylbenzimidazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C21H24N4O2/c1-3-25-19-7-5-4-6-18(19)22-21(25)24-14-12-23(13-15-24)20(26)16-8-10-17(27-2)11-9-16/h4-11H,3,12-15H2,1-2H3 |
InChI Key |
KLNYKIPGXNDLSB-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1N3CCN(CC3)C(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole typically involves multiple steps, starting with the preparation of the benzimidazole core. The benzimidazole nucleus can be synthesized through the condensation of o-phenylenediamine with formic acid or other aldehydes . The piperazine ring is then introduced via a Mannich reaction, which involves the reaction of formaldehyde and a secondary amine . The final step involves the acylation of the piperazine ring with 4-methoxybenzoyl chloride under basic conditions to yield the target compound .
Industrial production methods for such compounds often involve optimizing reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
These reactions are typically carried out under controlled conditions, such as specific temperatures and solvents, to ensure the desired products are obtained .
Scientific Research Applications
1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-Ethyl-2-[4-(4-methoxybenzoyl)piperazin-1-YL]-1H-1,3-benzodiazole involves its interaction with specific molecular targets in the body. The benzimidazole core allows the compound to bind to various enzymes and receptors, modulating their activity . The piperazine ring enhances the compound’s pharmacokinetic properties, improving its bioavailability and stability . The methoxybenzoyl group further contributes to the compound’s biological activity by facilitating interactions with hydrophobic pockets in target proteins .
Comparison with Similar Compounds
Structural Analogues with Modified Piperazinyl Substituents
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The 4-methoxybenzoyl group in the target compound donates electrons via the methoxy group, contrasting with electron-withdrawing substituents like sulfonyl () or nitro groups (). This difference may affect receptor binding or metabolic stability.
- Piperazine vs. Pyrrolidine : Replacing piperazine with pyrrolidine (as in ) reduces nitrogen count and ring size, altering hydrogen-bonding capacity and pharmacokinetic profiles.
- Fluorine vs. Methoxy : The 2-fluorobenzoyl analog () may exhibit stronger dipole interactions compared to the 4-methoxy variant, influencing target selectivity.
Functional Analogues in Pharmacology
Key Observations :
- Antiviral Potential: The target compound’s piperazinyl-benzodiazole scaffold aligns with prazole derivatives (), suggesting possible antiviral applications.
- Antifungal Relevance : While lacking a triazole ring (critical for azole antifungals like posaconazole ), the benzodiazole core may still interact with fungal cytochrome P450 enzymes.
- Receptor Binding : Pyrrolidinyl-benzodiazoles () exhibit TAAR1 receptor binding (EC₅₀ = 73,700 nM), indicating that piperazinyl analogs could be optimized for higher affinity.
Data Tables for Key Compounds
Table 1: Physicochemical Properties of Selected Compounds
*Predicted using analogous structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
